molecular formula C3H5N3Se B14223570 2-Imino-2,5-dihydro-1,3-selenazol-4-amine CAS No. 791586-40-8

2-Imino-2,5-dihydro-1,3-selenazol-4-amine

Cat. No.: B14223570
CAS No.: 791586-40-8
M. Wt: 162.06 g/mol
InChI Key: GCIKTGWVHYFFLE-UHFFFAOYSA-N
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Description

2-Imino-2,5-dihydro-1,3-selenazol-4-amine is a heterocyclic compound containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . This method is efficient and yields the desired selenazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2,5-dihydro-1,3-selenazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert it into selenides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the selenazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.

Major Products Formed

The major products formed from these reactions include selenoxides, selenides, and various substituted selenazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Imino-2,5-dihydro-1,3-selenazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis in cancer cells has been noted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-2,5-dihydro-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and stability, making them valuable in medicinal chemistry and materials science.

Properties

CAS No.

791586-40-8

Molecular Formula

C3H5N3Se

Molecular Weight

162.06 g/mol

IUPAC Name

2-imino-5H-1,3-selenazol-4-amine

InChI

InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)

InChI Key

GCIKTGWVHYFFLE-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=N)[Se]1)N

Origin of Product

United States

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